ML367

概要

説明

ML367は、ATPアーゼファミリーAAAドメイン含有タンパク質5(ATAD5)の安定化を強力に阻害する物質です。これは、マイクロモルレベルの低い阻害活性を持つプローブ分子として機能します。 This compoundは、DNA修復経路を阻害し、紫外線照射に対するRPA32とCHK1のリン酸化を含む、一般的なDNA損傷応答を抑制します .

科学的研究の応用

ML367 has several scientific research applications, including:

Chemistry: Used as a probe molecule to study DNA repair pathways and the role of ATAD5 in these processes.

Biology: Investigated for its effects on cellular responses to DNA damage and its potential to block DNA repair pathways.

Medicine: Explored for its potential therapeutic applications in cancer treatment by inhibiting DNA repair mechanisms in cancer cells.

Industry: Utilized in the development of new chemical probes and inhibitors for research and drug discovery

作用機序

ML367は、ATPアーゼファミリーAAAドメイン含有タンパク質5(ATAD5)の安定化を阻害することにより、その効果を発揮します。 この阻害は、DNA修復経路を阻害し、紫外線照射に対するRPA32とCHK1のリン酸化を含む、一般的なDNA損傷応答を抑制します。 関連する分子標的と経路には、DNA損傷応答経路とATAD5の安定化が含まれます .

類似の化合物との比較

類似の化合物

CDD-1102塩酸塩: ATPアーゼファミリーAAAドメイン含有タンパク質の別の阻害剤。

FT001: DNA修復経路に対して同様の阻害活性を示す化合物。

ZL0590: DNA損傷応答に類似の効果を示す阻害剤

独自性

This compoundは、ATAD5安定化の特異的な阻害とマイクロモルレベルの低い阻害活性において、独自です。 これは、DNA修復経路を研究し、潜在的な治療的応用を開発するための貴重なツールとなっています .

準備方法

合成経路と反応条件

ML367の合成には、重要な中間体の生成とその後の反応を含む、複数の工程が含まれます。 詳細な合成経路と具体的な反応条件は、機密情報であり、公表されていません。 この化合物は、フッ素化芳香族化合物と窒素含有ヘテロ環を含む一連の有機反応によって合成されることが知られています .

工業生産方法

This compoundの工業生産方法は、広く公表されていません。 通常、このような化合物は、高純度と高収率を確保するために、管理された条件下で特殊な化学製造施設で製造されます。 この生産プロセスには、ラボでの合成を工業規模に拡大すること、反応条件の最適化、および安全と環境規制への準拠が含まれます .

化学反応の分析

反応の種類

ML367は、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化され、酸化誘導体の生成につながります。

還元: この化合物は、還元反応を起こし、還元された形態になります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化またはケトン誘導体が生成される可能性があり、還元によりアミンまたはアルコール誘導体が生成される可能性があります .

科学研究への応用

This compoundには、以下を含むいくつかの科学研究への応用があります。

化学: DNA修復経路とATAD5のこれらのプロセスにおける役割を研究するためのプローブ分子として使用されます。

生物学: DNA損傷に対する細胞応答への影響と、DNA修復経路を阻害する可能性について調査されています。

医学: がん細胞のDNA修復機構を阻害することにより、がん治療における潜在的な治療的応用について検討されています。

類似化合物との比較

Similar Compounds

CDD-1102 Hydrochloride: Another inhibitor of ATPase family AAA domain-containing proteins.

FT001: A compound with similar inhibitory activity against DNA repair pathways.

ZL0590: An inhibitor with comparable effects on DNA damage responses

Uniqueness

ML367 is unique in its specific inhibition of ATAD5 stabilization and its low micromolar inhibitory activity. This makes it a valuable tool for studying DNA repair pathways and developing potential therapeutic applications .

生物活性

ML367 is a compound recognized for its significant biological activity as an inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization. This article delves into the compound's mechanism of action, its biochemical pathways, pharmacokinetics, and its potential applications in scientific research and medicine.

Overview of this compound

This compound is characterized as a probe molecule with low micromolar inhibitory activity against ATAD5 stabilization. The compound plays a crucial role in blocking DNA repair pathways and suppressing general DNA damage responses, including the phosphorylation of RPA32 and CHK1 in response to ultraviolet irradiation .

Mode of Action

This compound functions primarily by inhibiting the stabilization of ATAD5, which is vital for cellular DNA repair mechanisms. By disrupting this stabilization, this compound effectively hampers the cell's ability to respond to DNA damage, making it a valuable tool for studying DNA repair processes .

Biochemical Pathways

The inhibition of ATAD5 by this compound leads to the following biochemical effects:

- Inhibition of DNA Repair: The compound significantly reduces the cell's capacity to repair DNA damage, which can be particularly useful in cancer research where DNA repair pathways are often upregulated.

- Suppression of DNA Damage Responses: this compound interferes with the phosphorylation processes associated with DNA damage signaling pathways, notably impacting proteins involved in these responses .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including:

- Good PAMPA Permeability: This indicates that this compound can efficiently cross cellular membranes, enhancing its potential effectiveness in vivo.

- Stability: The compound maintains stability under various conditions, which is crucial for its application in biological studies .

Research Applications

This compound has been investigated for various applications across different fields:

- Chemistry: Used as a probe molecule to explore the dynamics of DNA repair pathways and the functional role of ATAD5.

- Biology: Studies have focused on its effects on cellular responses to DNA damage and its potential to inhibit DNA repair mechanisms in cancer cells.

- Medicine: There is ongoing exploration into its therapeutic potential for cancer treatment by targeting and inhibiting specific DNA repair pathways .

Comparative Analysis with Similar Compounds

The following table provides a comparison between this compound and other inhibitors targeting similar biological pathways:

| Compound | Target | Inhibitory Activity | Unique Features |

|---|---|---|---|

| This compound | ATAD5 Stabilization | Low micromolar | Specific inhibition of ATAD5 stabilization |

| CDD-1102 Hydrochloride | ATPase family proteins | Varies | Broader target range |

| FT001 | DNA Repair Pathways | Moderate | Similar mechanism but different targets |

| ZL0590 | DNA Damage Responses | Low micromolar | Comparable effects on damage responses |

Case Studies and Research Findings

Research surrounding this compound has included various case studies that highlight its efficacy and potential applications:

- Inhibition Studies: A high-throughput screening campaign demonstrated this compound's ability to inhibit ATAD5 stabilization effectively, leading to significant insights into its role in cancer biology .

- Therapeutic Potential: Investigations into this compound's effects on tumor cells have shown promising results in reducing cell viability through impaired DNA repair mechanisms, suggesting its potential as an anticancer agent .

- Mechanistic Insights: Further studies have elucidated the molecular interactions between this compound and ATAD5, providing a clearer understanding of how this compound can disrupt cellular processes involved in maintaining genomic integrity .

特性

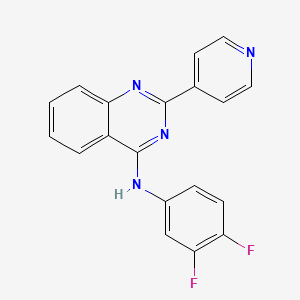

IUPAC Name |

N-(3,4-difluorophenyl)-2-pyridin-4-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F2N4/c20-15-6-5-13(11-16(15)21)23-19-14-3-1-2-4-17(14)24-18(25-19)12-7-9-22-10-8-12/h1-11H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPYNNJXARHGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of ML367?

A: The research indicates that this compound is an inhibitor of ATAD5 stabilization []. This suggests that this compound likely interacts with ATAD5, either directly or indirectly, to prevent its stabilization and potentially disrupt its function within the cell.

Q2: What is the synthetic route for this compound?

A: The provided abstract mentions that the synthesis of this compound involves a two-step process []. Unfortunately, the specific details of the synthetic route, including reagents and reaction conditions, are not provided in the abstracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。